Scientific Field: Medical Oncology
Application Summary: 7-Ethynyl-1H-indole derivatives have been identified as biologically active compounds with potential in treating various cancer types. Their ability to interact with cancer cell biology makes them valuable in therapeutic strategies.
Experimental Methods: The compounds are typically synthesized and then tested in vitro against cancer cell lines. Assays such as MTT or cell viability assays are used to determine their efficacy. The compounds may also undergo in vivo testing in animal models.
Results Summary: Studies have shown that certain derivatives can inhibit the proliferation of cancer cells, induce apoptosis, and even sensitize cancer cells to other treatments. Quantitative data often include IC50 values, which indicate the concentration needed to inhibit cell growth by 50% .
Scientific Field: Microbiology
Application Summary: In microbiology, 7-Ethynyl-1H-indole is used to study bacterial signaling and interactions, particularly in the context of quorum sensing.
Experimental Methods: Microbial cultures are treated with the compound, and changes in gene expression or phenotype are observed. Techniques like PCR and mass spectrometry may be employed to analyze the results.
Results Summary: The compound has been found to influence bacterial behavior, potentially affecting biofilm formation and microbial community dynamics .
Scientific Field: Pharmacology
Application Summary: 7-Ethynyl-1H-indole derivatives show promise in treating a variety of human disorders, including viral infections and inflammatory conditions.
Experimental Methods: Derivatives are tested in cell-based assays or animal models relevant to the disorder . Biochemical assays to assess the impact on specific pathways are common.
Results Summary: Some derivatives have demonstrated significant activity against specific targets, leading to a reduction in disease symptoms or viral replication rates .
Scientific Field: Pharmaceutical Chemistry
Application Summary: 7-Ethynyl-1H-indole is a key scaffold in the design of new pharmaceuticals due to its versatile biological activity and binding affinity to various receptors.
Experimental Methods: Drug design often involves computational modeling followed by synthesis and biological testing of the new compounds.
Results Summary: The indole core has led to the development of drugs with anti-cancer, anti-viral, and anti-inflammatory properties, among others .
Scientific Field: Organic Chemistry
Application Summary: This compound is utilized in the synthesis of complex organic molecules, serving as a building block for diverse heterocyclic frameworks.
Experimental Methods: Reactions like cycloadditions are employed, with conditions optimized for yield and selectivity. Characterization involves NMR, IR, and mass spectrometry.
Results Summary: The use of 7-Ethynyl-1H-indole has enabled the efficient synthesis of novel organic compounds, some with significant biological activity .
Scientific Field: Neuropharmacology
Application Summary: 7-Ethynyl-1H-indole derivatives are explored for their neuroprotective and neuroenhancement properties, which could be beneficial in treating neurodegenerative diseases.
Experimental Methods: These compounds are tested in neuronal cell cultures or animal models of neurodegeneration. Electrophysiological recordings and neuroimaging techniques are often used to assess their effects.
Results Summary: Some derivatives have shown promise in protecting neuronal integrity, improving cognitive functions, and reducing symptoms associated with diseases like Alzheimer’s and Parkinson’s .
Scientific Field: Environmental Chemistry
Application Summary: The environmental impact of 7-Ethynyl-1H-indole and its derivatives is studied, particularly their biodegradability and potential as eco-friendly alternatives to harmful chemicals.
Experimental Methods: Environmental fate studies involve assessing the compound’s stability under various conditions and its breakdown products using chromatography and spectrometry methods.
Results Summary: Research indicates that certain derivatives are more environmentally benign, breaking down into less harmful substances over time .
Scientific Field: Material Science
Experimental Methods: Synthesis of polymers or small molecules incorporating the indole structure is followed by characterization of their electronic and optical properties.
Results Summary: Materials developed using these derivatives exhibit unique conductive and luminescent properties, making them suitable for use in OLEDs and other electronic devices .
Scientific Field: Agricultural Chemistry
Application Summary: 7-Ethynyl-1H-indole derivatives are investigated for their use as growth promoters or protectants in agriculture, aiming to enhance crop yield and resistance to pests.
Experimental Methods: Field trials and greenhouse studies are conducted to evaluate the efficacy of these compounds on various crops, measuring growth parameters and resistance levels.
Results Summary: Some studies have reported increased crop yields and improved resistance to environmental stressors when treated with specific indole derivatives .
Scientific Field: Synthetic Biology
Application Summary: This field utilizes 7-Ethynyl-1H-indole in the design of synthetic biological systems, such as engineered bacteria that can produce complex molecules.
Experimental Methods: Genetic engineering techniques are used to incorporate biosynthetic pathways into microorganisms, which are then cultured to produce the desired compounds.
Results Summary: Engineered organisms have been successful in producing various biologically active molecules, demonstrating the versatility of indole as a precursor .
Scientific Field: Analytical Chemistry
Application Summary: 7-Ethynyl-1H-indole is used as a standard or reagent in analytical chemistry to develop new methods for detecting and quantifying biological molecules.
Experimental Methods: Methods such as HPLC, mass spectrometry, and fluorescence spectroscopy are developed using indole derivatives as standards for calibration and comparison.
Results Summary: These methods have improved the sensitivity and specificity of analytical techniques, allowing for the detection of trace amounts of target molecules .
7-Ethynyl-1H-indole is a derivative of indole, characterized by the presence of an ethynyl group at the 7-position of the indole ring. This compound has garnered attention in organic chemistry due to its unique structural features and potential applications in pharmaceuticals and material science. The indole moiety itself is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which contributes to its aromaticity and reactivity. The ethynyl group introduces alkyne characteristics, allowing for various chemical transformations.
7-Ethynyl-1H-indole exhibits notable biological activities, making it a significant compound in medicinal chemistry. Research indicates that derivatives of this compound have:
The synthesis of 7-Ethynyl-1H-indole can be achieved through various methods:
7-Ethynyl-1H-indole serves multiple purposes across various fields:
Research into the interaction profiles of 7-Ethynyl-1H-indole has revealed its binding affinity to various biological targets. Docking studies indicate that this compound can effectively bind to active sites on proteins involved in critical biological processes, enhancing its potential as a lead compound for drug development . Furthermore, studies assessing its environmental impact highlight its biodegradability and potential as an eco-friendly alternative in chemical applications .
Several compounds share structural similarities with 7-Ethynyl-1H-indole, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Ethynyl-1H-indole | Ethynyl group at position 5 | Exhibits different reactivity patterns |
| 6-Ethynyl-1H-indole | Ethynyl group at position 6 | May show distinct biological activity profiles |
| 2-Methylindole | Methyl group at position 2 | Known for specific interactions with receptors |
| 3-Acetylindole | Acetyl group at position 3 | Often used as an intermediate in synthesis |
While these compounds share some structural characteristics with 7-Ethynyl-1H-indole, the positioning of substituents significantly influences their chemical reactivity and biological activity. The unique placement of the ethynyl group at position 7 distinguishes it from others, enhancing its utility in targeted applications within medicinal chemistry and materials science .
Indole derivatives constitute one of the most versatile classes of heterocyclic compounds, with applications spanning pharmaceuticals, agrochemicals, and materials science. The indole scaffold, characterized by a fused benzene and pyrrole ring system, serves as the structural backbone for numerous biologically active molecules, including serotonin, melatonin, and anticancer agents. Recent advances in synthetic methodologies have enabled precise functionalization at specific positions of the indole ring, with C-7 modifications gaining prominence due to their ability to modulate electronic and steric properties.
The introduction of ethynyl groups (-C≡CH) into heterocyclic frameworks represents a strategic approach to enhance reactivity for cross-coupling reactions and click chemistry. This functionalization strategy has unlocked new pathways for constructing complex molecular architectures, particularly in drug discovery programs targeting kinase inhibitors and tubulin-binding agents.
7-Ethynyl-1H-indole (CAS: 1057670-22-0) emerged as a synthetic target in the early 21st century, driven by the need for modular building blocks in medicinal chemistry. While indole itself was first isolated in 1866, the ethynylated variant gained attention following breakthroughs in transition-metal-catalyzed coupling reactions. Key milestones include:
| Year | Development | Reference |
|---|---|---|
| 2009 | First reported synthesis via Sonogashira coupling | |
| 2022 | Application in glycogen synthase kinase-3β inhibitors | |
| 2024 | Use in tubulin polymerization inhibitor design |
The compound’s synthetic accessibility through palladium-mediated cross-coupling reactions (e.g., between 7-iodoindole derivatives and trimethylsilylacetylene) facilitated its adoption in drug discovery pipelines.
Ethynyl groups impart three critical advantages to indole derivatives:
This functionalization strategy has proven particularly valuable in constructing indole-containing kinase inhibitors, where the ethynyl group serves as a vector for attaching pharmacophoric elements while maintaining planarity critical for ATP-binding pocket interactions.
Contemporary research objectives focus on:
Recent work demonstrates the compound’s utility as a linchpin in synthesizing pyrimido[4,5-b]indole derivatives with nanomolar activity against cancer cell lines.
The retrosynthetic analysis of 7-ethynyl-1H-indole reveals several strategic disconnections that can guide efficient synthetic approaches. The primary disconnection involves the ethynyl group at the 7-position, which can be introduced through various alkynylation strategies [1] [2]. The indole core can be constructed through multiple pathways, with the most prevalent approaches involving pre-formed indole precursors or cyclization strategies from ortho-alkynylanilines [3] [4].
Key building blocks for 7-ethynyl-1H-indole synthesis include 7-haloindoles, which serve as versatile intermediates for cross-coupling reactions [2] [5]. The trimethylsilyl-protected ethynyl group represents another crucial building block, as it allows for mild deprotection conditions while providing stability during synthetic manipulations [1] [6]. Ortho-alkynylanilines constitute essential precursors for cyclization-based approaches, offering direct access to the desired substitution pattern [7] [3].
The strategic importance of these building blocks lies in their commercial availability and ease of functionalization. 7-Bromoindole and 7-iodoindole are particularly valuable intermediates, as they undergo efficient Sonogashira coupling reactions with terminal alkynes under mild conditions [8] [9]. The choice of building blocks significantly influences the overall synthetic efficiency and determines the feasibility of scale-up operations [10] [11].
Classical alkynylation approaches to 7-ethynyl-1H-indole typically involve direct functionalization of pre-formed indole substrates. These methods often utilize strong bases and alkyl halides under elevated temperatures, achieving moderate to good yields [12] [13]. The regioselectivity of these transformations depends critically on the electronic properties of the indole substrate and the nature of the alkynylating reagent.
Traditional alkynylation protocols frequently employ sodium amide or lithium diisopropylamide as bases, with reaction temperatures ranging from room temperature to 80°C [14] [15]. The substrate scope is generally limited to electron-rich indoles, as electron-deficient systems show reduced reactivity under these conditions [16] [17]. Yields typically range from 60-85%, with selectivity being moderate due to competing reactions at multiple positions.
The Sonogashira coupling reaction represents one of the most reliable and widely used methods for introducing ethynyl groups into indole systems [8] [9]. This palladium-catalyzed cross-coupling between aryl halides and terminal alkynes proceeds under mild conditions and exhibits excellent functional group tolerance [18] [19].
Optimization studies reveal that palladium(0) complexes with phosphine ligands provide the highest efficiency for 7-ethynylindole synthesis [10] [20]. Typical conditions involve bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%) and copper(I) iodide (3-6 mol%) in the presence of triethylamine or diisopropylamine as base [4] [21]. Reaction temperatures generally range from room temperature to 100°C, with yields of 70-95% being routinely achieved.
The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination and insertion of the alkyne. Subsequent reductive elimination releases the coupled product and regenerates the active palladium catalyst [8] [9]. Copper serves as a co-catalyst, facilitating the activation of terminal alkynes through the formation of copper acetylides.
Deprotection of silyl-protected ethynyl groups represents a critical step in many synthetic routes to 7-ethynyl-1H-indole. Trimethylsilyl (TMS) groups are most commonly employed due to their ease of installation and removal under mild conditions [1] [22]. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran provides the standard protocol for TMS deprotection, typically proceeding at room temperature within 1-4 hours.
Alternative deprotection methods include potassium carbonate in methanol, which offers milder conditions and improved functional group compatibility [23] [24]. This method is particularly advantageous when acid-sensitive functionalities are present in the molecule. Basic conditions using potassium hydroxide or sodium methoxide provide more forcing deprotection conditions but may lead to side reactions with sensitive substrates.
The choice of deprotection strategy significantly influences the overall yield and purity of the final product. TBAF-mediated deprotection generally provides high yields (85-95%) but requires careful handling due to the hygroscopic nature of the reagent [22] [25]. Carbonate-mediated methods offer improved operational simplicity but may require elevated temperatures (40-60°C) for complete conversion.
Modern palladium-catalyzed C–H alkynylation methods have revolutionized the synthesis of 7-ethynyl-1H-indole by enabling direct functionalization without pre-installed leaving groups [3] [2]. These methods typically employ palladium(II) catalysts with appropriate ligands to achieve regioselective alkynylation at the 7-position of indoles.
Recent developments include the use of transient directing groups to achieve C4-selective alkynylation, which can be followed by migration or rearrangement to access 7-substituted products [3] [26]. Alanine and other amino acids serve as effective transient directing groups, coordinating to palladium and directing the catalyst to specific positions on the indole ring. These approaches typically require 5-10 mol% of palladium catalyst and proceed at temperatures between 80-120°C.
Hypervalent iodine reagents such as triisopropylsilylethynyl-1,2-benziodoxol-3(1H)-one (TIPS-EBX) have emerged as powerful alkynylating agents for palladium-catalyzed reactions [6] [27]. These reagents enable C2-selective alkynylation under mild conditions, providing an alternative approach to access differently substituted ethynylindoles. The reactions proceed at room temperature in dichloromethane with water as an additive, demonstrating remarkable functional group tolerance.
Copper-catalyzed methodologies offer complementary selectivity profiles and often proceed under milder conditions compared to palladium systems [28] [29]. Copper(I) and copper(II) catalysts have been employed for various alkynylation transformations, with selectivity being tunable through appropriate ligand selection and reaction conditions.
Recent advances in copper catalysis include the development of copper-iodine co-catalyzed systems that enable temperature-controlled selectivity switches [30] [31]. These systems allow for selective functionalization at different positions by simply adjusting the reaction temperature, providing unprecedented control over regioselectivity.
Metal-free alternatives have gained significant attention due to their environmental benefits and reduced cost [32] [33]. Base-promoted cyclization reactions using potassium hydride or sodium hydroxide enable efficient synthesis of ethynylindoles from ortho-alkynylanilines [34] [35]. These methods typically proceed at room temperature and avoid the use of expensive transition metal catalysts.
Green chemistry principles have been increasingly applied to 7-ethynyl-1H-indole synthesis, with emphasis on reducing environmental impact and improving sustainability [36] [37]. Iron-catalyzed methods represent a particularly attractive alternative to precious metal catalysis, offering reduced toxicity and improved cost-effectiveness [37] [38].
Solvent-free conditions have been developed for several synthetic transformations, eliminating the need for organic solvents and reducing waste generation [39] [40]. These methods often employ mechanochemical activation or microwave irradiation to achieve efficient transformations in the absence of solvents.
Water-based protocols have been established for various synthetic steps, including Sonogashira coupling reactions in aqueous media [41] [42]. These methods demonstrate that effective alkynylation can be achieved using environmentally benign solvents while maintaining high yields and selectivity.
Solvent selection plays a crucial role in determining the efficiency and selectivity of 7-ethynyl-1H-indole synthesis. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide superior results for cross-coupling reactions, with yields typically ranging from 70-95% [43] [44]. These solvents effectively solubilize both organic and inorganic components, facilitating efficient catalyst turnover.
Temperature optimization studies reveal that most alkynylation reactions proceed optimally between 60-100°C [45] [46]. Lower temperatures often result in incomplete conversion, while excessive heating can lead to decomposition or side reactions. The temperature dependence is particularly pronounced for copper-catalyzed systems, where precise temperature control enables selective functionalization at different positions [30] [31].
Green solvents such as 2-methyltetrahydrofuran have emerged as environmentally benign alternatives to traditional organic solvents [37] [47]. These solvents provide comparable yields to conventional systems while offering improved safety profiles and reduced environmental impact. The use of renewable solvents aligns with sustainable chemistry goals and facilitates industrial implementation.
Catalyst selection significantly influences both the efficiency and selectivity of alkynylation reactions. Palladium-based systems generally provide the highest yields and broadest substrate scope, with bis(triphenylphosphine)palladium(II) dichloride being the most commonly employed catalyst [10] [48]. Ligand effects are particularly important for achieving regioselectivity, with bulky phosphine ligands favoring functionalization at less sterically hindered positions.
Recent developments in ligand design have focused on achieving switchable selectivity through rational ligand modification [49] [48]. Mono- and bidentate phosphine ligands can direct palladium catalysis to different positions on the indole ring, enabling access to various regioisomers from the same starting materials.
Catalyst loading optimization reveals that most reactions can be performed with 1-10 mol% of metal catalyst while maintaining high yields [10] [46]. Lower catalyst loadings are often possible with more active catalyst systems but may require longer reaction times or elevated temperatures to achieve complete conversion.
Yield optimization strategies encompass multiple parameters including catalyst loading, reaction time, and additive effects. The addition of co-catalysts such as copper(I) iodide in Sonogashira reactions significantly enhances reaction rates and yields [8] [9]. Base selection also proves critical, with hindered amines like diisopropylethylamine providing superior results compared to simple tertiary amines.
Scale-up considerations require careful attention to heat and mass transfer effects, particularly for exothermic coupling reactions [11] [50]. Continuous flow reactors have emerged as powerful tools for scaling alkynylation reactions, providing improved temperature control and enhanced safety profiles. Flow chemistry enables precise control of reaction parameters and facilitates rapid optimization of reaction conditions.
Industrial-scale synthesis often requires modification of laboratory procedures to accommodate practical constraints such as reagent cost and availability [51] [52]. Alternative catalyst systems and simplified workup procedures have been developed to address these challenges while maintaining product quality and yield.
Column chromatography remains the most widely employed purification technique for 7-ethynyl-1H-indole, typically utilizing silica gel as the stationary phase [53] [54]. Hexane/ethyl acetate mixtures with ratios ranging from 5:1 to 30:1 provide effective separation of the target compound from reaction byproducts and unreacted starting materials. The exact eluent composition requires optimization based on the polarity of impurities present in the crude reaction mixture.
High-performance liquid chromatography (HPLC) offers superior resolution for challenging separations, particularly when dealing with closely related structural isomers [55] [56]. Reversed-phase C8 or C18 columns with acetonitrile/water gradients enable efficient purification with purities exceeding 95%. The method demonstrates excellent reproducibility and can be readily scaled up for preparative applications.
Solid-phase extraction techniques provide rapid and efficient cleanup procedures, particularly useful for removing polar impurities and salts from reaction mixtures [57] [54]. These methods offer significant advantages in terms of speed and solvent consumption compared to traditional liquid-liquid extractions.
Crystallization techniques offer cost-effective purification methods that are particularly suitable for large-scale operations [58] [59]. 7-Ethynyl-1H-indole typically forms plate-like crystals with characteristic morphologies that depend on the crystallization solvent and conditions [60] [61]. Ethanol and methanol are commonly employed crystallization solvents, providing good recovery yields (70-95%) and high purities (95-99.5%).
Recrystallization parameters including temperature, cooling rate, and seed crystal addition significantly influence crystal quality and yield [58] [62]. Slow cooling generally provides larger, more uniform crystals with improved purity, while rapid cooling may lead to smaller crystals with higher surface area but potentially reduced purity.
Solvent selection for crystallization depends on the solubility profile of the target compound and the nature of impurities present [60] [61]. Polar solvents like ethanol favor the formation of more elongated crystal habits, while less polar solvents tend to produce more compact crystal forms. The crystallization solvent polarity also influences the morphological importance of different crystal facets, affecting the overall crystal shape and properties.
The synthesis of isotopically labeled analogs of 7-ethynyl-1H-indole represents an important area for pharmaceutical and biological research applications [63] [64]. Deuterium-labeled compounds are particularly valuable for metabolic studies and as internal standards for analytical methods. Several efficient protocols have been developed for the incorporation of deuterium at specific positions within the indole framework.
Acid-catalyzed hydrogen-deuterium exchange provides a practical approach for preparing deuterated analogs [64] [65]. Treatment with 20 weight percent deuterium sulfoxide in deuterated methanol at 60-90°C enables efficient deuteration of 3-substituted indoles with high isotopic incorporation (>95%). This method offers significant advantages in terms of cost-effectiveness and scalability compared to alternative deuteration strategies.
Gold(I)-catalyzed deuterium labeling methods have emerged as highly selective approaches for isotope incorporation [66] [67]. These methods demonstrate exquisite regioselectivity, with unsubstituted indoles being labeled preferentially at the C3 position and 3-substituted indoles at the C2 position. The reactions proceed under mild conditions using deuterated methanol or deuterium oxide as readily available deuterium sources.
Carbon-13 labeled analogs can be prepared using inexpensive carbon-13 dioxide as the isotope source [63] [68]. Ring-closing metathesis serves as a key step in constructing the carbon-13 containing indole carbocycle, with ruthenium catalysts providing high efficiency for these transformations. Fluorine-19 labeled derivatives are accessible through electrophilic fluorination at the 7-position or palladium-mediated cross-coupling reactions at the 4-position.
The development of labeled analogs extends beyond simple isotope incorporation to include various derivatized structures with modified electronic and steric properties [69] [70]. These analogs serve as valuable probes for understanding structure-activity relationships and investigating biological mechanisms. Synthetic approaches to derivatized analogs often employ late-stage functionalization strategies to minimize synthetic complexity and enable rapid analog generation.